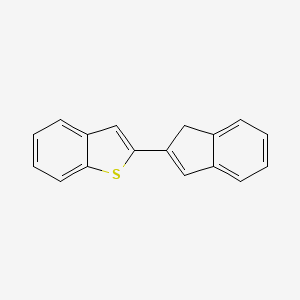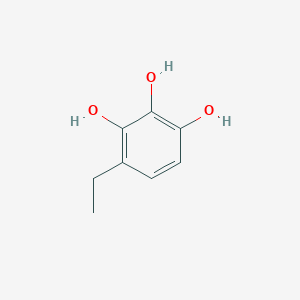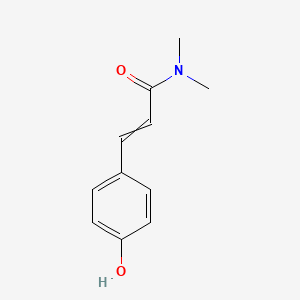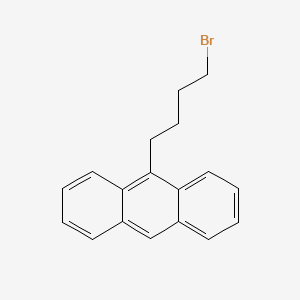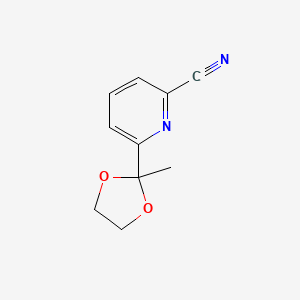
6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile is an organic compound with the molecular formula C10H10N2O2 It is characterized by a pyridine ring substituted with a 2-methyl-1,3-dioxolane group and a nitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine
- 2-(2-Methyl-1,3-dioxolan-2-yl)benzonitrile
- 2-(2-Methyl-1,3-dioxolan-2-yl)thiophene
Uniqueness
6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile is unique due to the presence of both the dioxolane and nitrile groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
149400-82-8 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
6-(2-methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-10(13-5-6-14-10)9-4-2-3-8(7-11)12-9/h2-4H,5-6H2,1H3 |
Clave InChI |
LUCDOMKORCORSI-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=CC=CC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


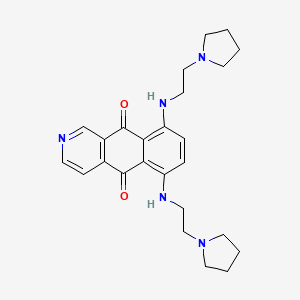
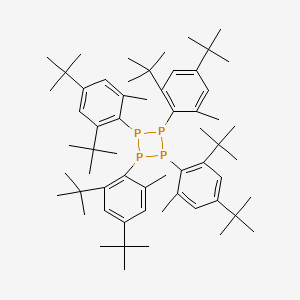
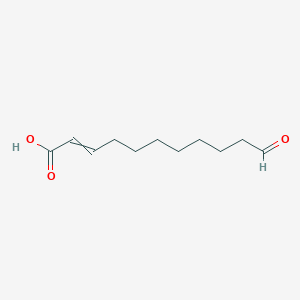
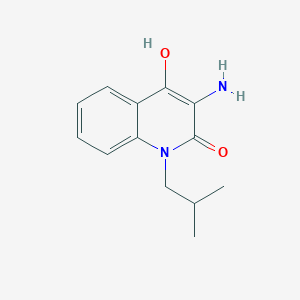
![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
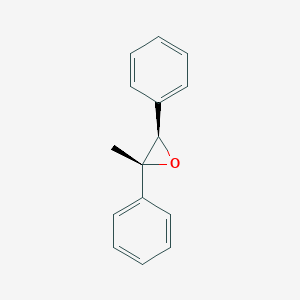

![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
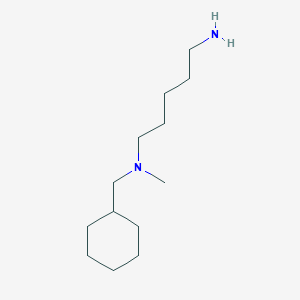
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
